![molecular formula C6H14ClNO5 B13837759 D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
D-[UL-13C6]Glucosamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[UL-13C6]Glucosamine Hydrochloride: is a stable isotope-labeled compound of glucosamine hydrochloride. It is primarily used in research to trace and study metabolic pathways. This compound is a derivative of glucosamine, an amino sugar found in chitin, mucoproteins, and mucopolysaccharides. It has applications in various fields, including medicine, biology, and chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-[UL-13C6]Glucosamine Hydrochloride typically involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is carried out using hydrochloric acid under controlled conditions. The optimal conditions for hydrolysis include a temperature of 90°C, a hydrochloric acid concentration of 36%, and a reaction time of 3.5 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the extraction of chitin from crustacean shells, followed by hydrolysis with hydrochloric acid. The resulting glucosamine hydrochloride is then purified and labeled with the stable isotope 13C6 .
化学反応の分析
Types of Reactions: D-[UL-13C6]Glucosamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a carbonyl group.
Reduction: The reduction of the carbonyl group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucosaminic acid, while reduction can regenerate the original glucosamine hydrochloride .
科学的研究の応用
D-[UL-13C6]Glucosamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucosamine metabolism.
Biology: The compound is used to study the role of glucosamine in cellular processes, including cell membrane stability and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related conditions due to its anti-inflammatory properties.
Industry: The compound is used in the production of dietary supplements and pharmaceuticals
作用機序
The mechanism of action of D-[UL-13C6]Glucosamine Hydrochloride involves its incorporation into cellular pathways where it exerts its effects. The positively charged amino groups of glucosamine can bind to cell membranes, enhancing their stability and protecting against tissue damage. This binding also promotes cell proliferation and differentiation, contributing to wound healing and tissue regeneration .
類似化合物との比較
D-Glucosamine Hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements.
N-Acetyl-D-Glucosamine: Another derivative of glucosamine, used in similar applications but with different metabolic pathways.
Chondroitin Sulfate: Often used in combination with glucosamine for joint health supplements
Uniqueness: D-[UL-13C6]Glucosamine Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature makes it invaluable in research settings where understanding the detailed pathways and mechanisms of glucosamine metabolism is crucial .
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
221.59 g/mol |
IUPAC名 |
[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChIキー |
QKPLRMLTKYXDST-CBIGNMKJSA-N |
異性体SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)[NH3+])O)O)O.[Cl-] |
正規SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


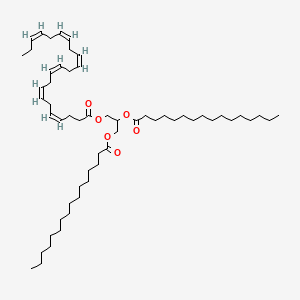
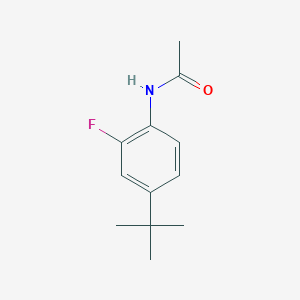

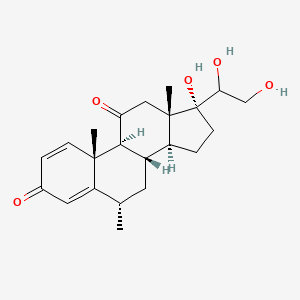
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
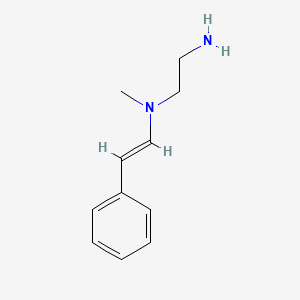
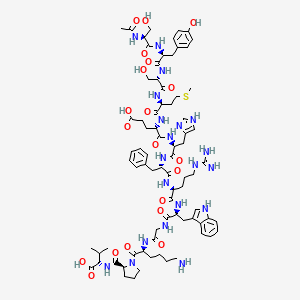
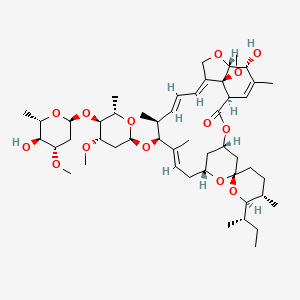



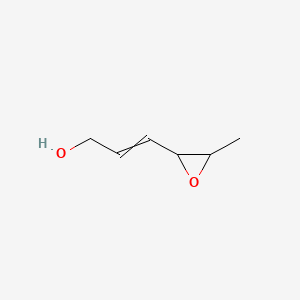
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

